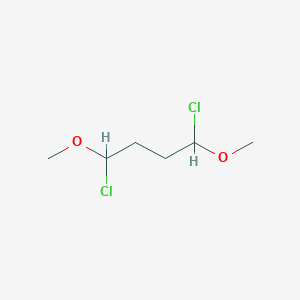1,4-Dichloro-1,4-dimethoxybutane
CAS No.:
Cat. No.: VC14054699
Molecular Formula: C6H12Cl2O2
Molecular Weight: 187.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H12Cl2O2 |
|---|---|
| Molecular Weight | 187.06 g/mol |
| IUPAC Name | 1,4-dichloro-1,4-dimethoxybutane |
| Standard InChI | InChI=1S/C6H12Cl2O2/c1-9-5(7)3-4-6(8)10-2/h5-6H,3-4H2,1-2H3 |
| Standard InChI Key | JLGRYZIMCDCFIF-UHFFFAOYSA-N |
| Canonical SMILES | COC(CCC(OC)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
1,4-Dichloro-1,4-dimethoxybutane is a symmetrical dialkyl ether with the systematic IUPAC name 1,4-dichloro-1,4-dimethoxybutane. Its molecular formula is C₆H₁₂Cl₂O₂, with a molecular weight of 187.06 g/mol . The compound’s structure consists of a four-carbon chain with methoxy (-OCH₃) and chloro (-Cl) groups at the first and fourth positions. The SMILES notation for this compound is COC(CCC(OC)Cl)Cl, reflecting its linear arrangement .
Table 1: Molecular Properties of 1,4-Dichloro-1,4-dimethoxybutane
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₂Cl₂O₂ | |
| Molecular Weight | 187.06 g/mol | |
| InChI Key | JLGRYZIMCDCFIF-UHFFFAOYSA-N | |
| SMILES | COC(CCC(OC)Cl)Cl | |
| Synonyms | 1,4-Dichloro-1,4-dimethoxybutane; SCHEMBL4849528 |
The compound’s symmetry and bifunctional nature make it a versatile intermediate in organic reactions.
Synthesis and Production Methods
The synthesis of 1,4-dichloro-1,4-dimethoxybutane was first reported in Tetrahedron Letters (1983), where it was prepared via the reaction of 1,4-dimethoxybutane with thionyl chloride (SOCl₂) under controlled conditions . This method yields the dichlorinated product with high selectivity, avoiding over-chlorination.
Alternative routes include the use of phosphorus pentachloride (PCl₅) as a chlorinating agent, though this method is less commonly employed due to lower yields .
Table 2: Synthesis Conditions and Yields
The choice of solvent and temperature critically influences reaction efficiency, with lower temperatures favoring selectivity .
Applications in Organic Synthesis
Pyrrole Synthesis
1,4-Dichloro-1,4-dimethoxybutane serves as a key reagent in the Paal-Knorr synthesis of pyrroles. In a seminal study published in the Journal of Organic Chemistry (1983), the compound was used to convert primary amines into pyrroles under mild conditions .
Mechanism:
-
Nucleophilic Attack: The amine attacks the electrophilic chloro-terminated carbon.
-
Cyclization: Intramolecular elimination of methanol and HCl forms the pyrrole ring.
-
Aromatization: Loss of water yields the final aromatic pyrrole .
Table 3: Pyrrole Synthesis Yields Using 1,4-Dichloro-1,4-dimethoxybutane
| Amine Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| Benzylamine | 2,5-Diphenylpyrrole | 78 | |
| Octylamine | 2,5-Dihexylpyrrole | 65 |
This method offers advantages over traditional approaches, including shorter reaction times and avoidance of strong acids .
Tobacco Alkaloid Synthesis
The compound has been employed in the synthesis of pyrrole alkaloids found in tobacco. For instance, 2,5-dimethylpyrrole, a constituent of tobacco smoke, was synthesized using 1,4-dichloro-1,4-dimethoxybutane and methylamine .
Comparative Analysis with Structural Analogues
1,4-Dimethoxybutane
The unchlorinated analogue, 1,4-dimethoxybutane (C₆H₁₄O₂), lacks electrophilic chlorides and is primarily used as a solvent. Its lower reactivity underscores the critical role of chlorine substituents in 1,4-dichloro-1,4-dimethoxybutane’s synthetic utility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume